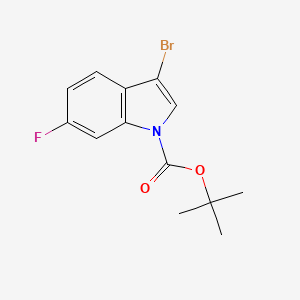

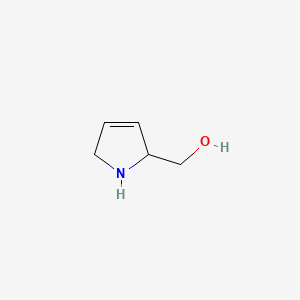

2,5-dihydro-1H-pyrrol-2-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

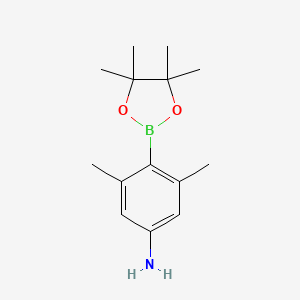

2,5-dihydro-1H-pyrrol-2-ylmethanol is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .

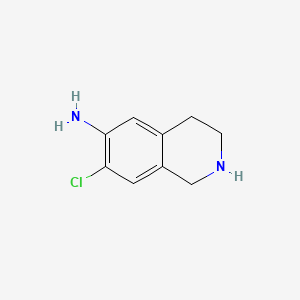

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Pyrroles 2,5-Dihydro-1H-pyrrol-2-ylmethanol serves as a precursor in the synthesis of pyrrole derivatives. N-protected 2,5-dihydro-1H-pyrrole derivatives are transformed into pyrroles through air oxidation or dehydrogenation reactions using specific agents such as tetrachloro-1,4-benzoquinone (p-chloranil), demonstrating the chemical's role in generating pyrrole compounds in high yield (Shim et al., 2003).

Chemiluminescent Properties Compounds containing 2,5-di(thien-2-yl)pyrrole units exhibit chemiluminescent properties, glowing in the presence of hydrogen peroxide in a basic medium. The glow intensity increases with the addition of Fe3+ ions, hemin, or blood samples, highlighting the compound's potential applications in chemiluminescence-based sensors and devices (Algi et al., 2017).

Optoelectrochemical Properties Star-shaped thiophene and pyrrole functionalized monomers synthesized from this compound and related chemicals exhibit unique optoelectrochemical properties. Their copolymers, obtained through electrochemical polymerization, show potential for applications in electronic and optoelectronic devices due to their distinctive electronic transitions and band gap characteristics (Ak & Toppare, 2009).

Dehydrogenative Condensation The compound is involved in the synthesis of 2,5-disubstituted pyrroles via acceptorless dehydrogenative heterocyclization. This process, catalyzed by a heterogeneous carbon-supported Pt catalyst, demonstrates the compound's versatility in generating pyrrole derivatives with wide substrate scope, showing potential for various organic synthesis applications (Siddiki et al., 2016).

Electrochromic Devices N-substituted poly(2,5-dithienylpyrrole) derivatives, derived from this compound, find applications in electrochromic devices (ECDs). These compounds demonstrate good redox stability, aesthetically pleasing colors, and can be operated within a specific voltage range, making them suitable for display technologies (Camurlu & Gültekin, 2012).

Propiedades

IUPAC Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h1-2,5-7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCTHAQPCGMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)